An In-depth Technical Guide to 3'-Fluorobiphenyl-3-ylamine (CAS 400751-05-5)
An In-depth Technical Guide to 3'-Fluorobiphenyl-3-ylamine (CAS 400751-05-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3'-Fluorobiphenyl-3-ylamine, a fluorinated aromatic amine of interest in medicinal chemistry and materials science. This document details its chemical properties, potential synthesis methodologies, and prospective applications, with a focus on data relevant to research and development.
Chemical and Physical Properties
3'-Fluorobiphenyl-3-ylamine is a substituted biphenyl compound featuring a fluorine atom on one phenyl ring and an amine group on the other. This unique substitution pattern imparts specific physicochemical properties that are of interest in the design of novel molecules. While extensive experimental data for this specific compound is not widely published, predicted properties and data for analogous structures provide valuable insights.
Table 1: Physicochemical Properties of 3'-Fluorobiphenyl-3-ylamine
| Property | Value | Source |
| CAS Number | 400751-05-5 | Chemical Supplier Catalogs |
| Molecular Formula | C₁₂H₁₀FN | Chemical Supplier Catalogs |
| Molecular Weight | 187.21 g/mol | Calculated |
| Appearance | Not Reported (likely a solid) | N/A |
| Boiling Point | 342.8 °C (Predicted) | Chemical Supplier Catalogs |
| Density | 1.161 g/cm³ (Predicted) | Chemical Supplier Catalogs |
| pKa | 4.15 (Predicted) | Chemical Supplier Catalogs |
| LogP | 3.3 (Predicted) | Chemical Supplier Catalogs |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, methanol, and DMSO (Expected) | Inferred from structure |
Synthesis Methodologies
The synthesis of 3'-Fluorobiphenyl-3-ylamine can be achieved through established cross-coupling reactions, primarily the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These methods offer versatile and efficient routes to construct the biphenyl core and introduce the amine functionality.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. For the synthesis of 3'-Fluorobiphenyl-3-ylamine, this can be approached by coupling a fluorinated aryl halide with an aminophenylboronic acid derivative, or vice versa.
Experimental Protocol: Suzuki-Miyaura Coupling
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Reactants:
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1-Bromo-3-fluorobenzene (1.0 eq)
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3-Aminophenylboronic acid (1.2 eq)
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Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
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Triphenylphosphine (PPh₃, 0.08 eq)
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Potassium carbonate (K₂CO₃, 2.0 eq)
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Solvent: A mixture of toluene and water (e.g., 4:1 v/v)
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Procedure:
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To a round-bottom flask, add 1-bromo-3-fluorobenzene, 3-aminophenylboronic acid, and potassium carbonate.
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Purge the flask with an inert gas (e.g., argon or nitrogen).
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Add the solvent mixture, followed by palladium(II) acetate and triphenylphosphine.
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Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction to room temperature.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method can be employed to couple an amine (or an ammonia surrogate) with a fluorinated biphenyl halide.
Experimental Protocol: Buchwald-Hartwig Amination
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Reactants:
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3-Bromo-3'-fluorobiphenyl (1.0 eq)
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Ammonia source (e.g., benzophenone imine followed by hydrolysis, or an ammonia salt) (1.5 eq)
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Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq)
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Xantphos (0.02 eq)
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Sodium tert-butoxide (NaOtBu, 1.4 eq)
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Solvent: Anhydrous toluene
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Procedure:
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In a glovebox, combine 3-bromo-3'-fluorobiphenyl, the ammonia source, and sodium tert-butoxide in a reaction vessel.
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Add tris(dibenzylideneacetone)dipalladium(0) and Xantphos.
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Add anhydrous toluene and seal the vessel.
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Heat the reaction mixture (typically 80-110 °C) with stirring until the starting material is consumed (monitored by TLC or GC-MS).
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Cool the reaction to room temperature and quench with water.
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Extract with an organic solvent, wash the combined organic layers, dry, and concentrate.
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If a protecting group like benzophenone imine is used, it needs to be removed by acidic hydrolysis.
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Purify the final product by column chromatography.
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Caption: Synthetic routes to 3'-Fluorobiphenyl-3-ylamine.
Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons (multiplets) in the range of 6.5-7.5 ppm. The amine protons (broad singlet) would likely appear between 3.5 and 5.0 ppm, depending on the solvent. |
| ¹³C NMR | Aromatic carbons would appear in the range of 110-165 ppm. The carbon attached to the fluorine atom would show a large coupling constant (¹JCF). |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 187. Fragmentation would likely involve loss of NH₂ and HF. |
Applications in Research and Drug Development
Fluorinated biphenylamines are a class of compounds with significant potential in medicinal chemistry. The introduction of fluorine can modulate a molecule's metabolic stability, binding affinity, and bioavailability. Biphenylamines are scaffolds found in various biologically active molecules.
Potential Areas of Application:
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Oncology: Biphenyl derivatives have been investigated as scaffolds for various anticancer agents.
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Infectious Diseases: Some fluorinated biphenyl compounds have shown antimicrobial and antiviral activities. For instance, fluorinated NH₂-biphenyl-diarylpyrimidines have been identified as potent non-nucleoside reverse transcriptase inhibitors for HIV-1.
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Materials Science: The rigid biphenyl core can be utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
The specific biological activity of 3'-Fluorobiphenyl-3-ylamine has not been reported. However, its structure makes it a valuable building block for the synthesis of more complex molecules for screening in various drug discovery programs. The amine group provides a handle for further functionalization, allowing for the generation of libraries of related compounds.
Caption: Drug discovery workflow utilizing the target compound.
Safety and Handling
As with any research chemical, 3'-Fluorobiphenyl-3-ylamine should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. The toxicological properties of this compound have not been thoroughly investigated.
Conclusion
3'-Fluorobiphenyl-3-ylamine is a valuable chemical entity with potential applications in both medicinal chemistry and materials science. While detailed experimental data on this specific molecule is limited, its synthesis can be readily achieved through established synthetic protocols. Its structure provides a versatile platform for the development of novel compounds with potentially interesting biological activities. Further research is warranted to fully elucidate its properties and explore its utility in various scientific disciplines.

